molecular formula C12H4Cl6 B1345168 2,3,3',5,5',6-Hexachlorobiphenyl CAS No. 74472-46-1

2,3,3',5,5',6-Hexachlorobiphenyl

Cat. No.: B1345168
CAS No.: 74472-46-1
M. Wt: 360.9 g/mol
InChI Key: ZEATXTCWXKQPHO-UHFFFAOYSA-N
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Description

2,3,3',5,5',6-Hexachlorobiphenyl is a useful research compound. Its molecular formula is C12H4Cl6 and its molecular weight is 360.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.38e-09 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion Studies

  • Metabolism in Rats: Studies have shown that 2,3,3',5,5',6-hexachlorobiphenyl is metabolized and excreted at different rates depending on its structural characteristics. One isomer with vicinal unsubstituted carbon atoms exhibited rapid metabolism and excretion, while others were metabolized more slowly. These findings highlight the importance of the position of chlorine substitution on the biphenyl ring in influencing the rate of metabolism and excretion (Kato, McKinney, & Matthews, 1980).

Environmental Fate and Degradation

  • Degradation Indicator: The ratio of different hexachlorobiphenyl congeners, including this compound, can serve as an indicator of degradation processes in various environmental matrices. These ratios may also indicate metabolic control and potential external contamination in specific matrices (Turrio-Baldassarri et al., 1997).

Enzyme Induction

  • Hepatic Microsomal Enzymes: this compound, among other polychlorinated biphenyl (PCB) congeners, has been studied for its effects on hepatic microsomal enzymes. It's used to understand structure-activity relationships in the induction of these enzymes, which is crucial in assessing the toxicological impact of PCBs (Parkinson, Robertson, Safe, & Safe, 1980).

Solubility and Separation Studies

  • Solubility in Supercritical Fluids: The solubility of various PCB congeners, including hexachlorobiphenyls, in supercritical fluids like carbon dioxide, has been researched. Understanding the solubility of these compounds is vital for environmental remediation and analytical applications (Anitescu & Tavlarides, 1999).

Bioconversion and Biodegradation

  • Fungal Degradation: The white-rot fungus Phlebia brevispora has been shown to degrade toxic coplanar PCBs, including certain hexachlorobiphenyl congeners. This study demonstrates the potential use of fungi in the bioremediation of PCB-contaminated environments (Kamei, Sonoki, Haraguchi, & Kondo, 2006)

Safety and Hazards

2,3,3’,5,5’,6-Hexachlorobiphenyl is a bioaccumulative compound and can cause harmful health effects. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

There are ongoing studies on the metabolic activation of 2,2’,3,3’,6,6’-hexachlorobiphenyl and its potential health effects .

Biochemical Analysis

Biochemical Properties

2,3,3’,5,5’,6-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are crucial for its metabolic activation. The interaction involves the oxidation of 2,3,3’,5,5’,6-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other biomolecules, potentially leading to toxic effects .

Cellular Effects

The effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl on various cell types and cellular processes are profound. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to 2,3,3’,5,5’,6-Hexachlorobiphenyl has been associated with neurodevelopmental disorders due to its impact on dopaminergic cells. The compound can induce oxidative stress, leading to cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, 2,3,3’,5,5’,6-Hexachlorobiphenyl exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to its metabolic activation. This binding results in the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components, causing oxidative damage and disrupting normal cellular functions. Additionally, 2,3,3’,5,5’,6-Hexachlorobiphenyl can modulate gene expression by interacting with nuclear receptors and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl change over time. The compound is relatively stable and resistant to degradation, which means its effects can persist for extended periods. Long-term exposure to 2,3,3’,5,5’,6-Hexachlorobiphenyl has been shown to cause chronic toxicity, including liver damage and endocrine disruption. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3,3’,5,5’,6-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle biochemical changes, while at higher doses, it can lead to significant toxic effects, including liver damage, neurotoxicity, and reproductive toxicity. Threshold effects have been observed, indicating that there is a dose below which no adverse effects are seen. At high doses, 2,3,3’,5,5’,6-Hexachlorobiphenyl can cause severe toxicity and even death .

Metabolic Pathways

2,3,3’,5,5’,6-Hexachlorobiphenyl is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic activation of 2,3,3’,5,5’,6-Hexachlorobiphenyl is crucial for its toxic effects .

Transport and Distribution

Within cells and tissues, 2,3,3’,5,5’,6-Hexachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its lipophilic nature. This accumulation can lead to prolonged exposure and toxicity. Additionally, 2,3,3’,5,5’,6-Hexachlorobiphenyl can cross the blood-brain barrier, contributing to its neurotoxic effects .

Subcellular Localization

The subcellular localization of 2,3,3’,5,5’,6-Hexachlorobiphenyl is primarily within the cell membrane and lipid droplets. This localization is influenced by the compound’s lipophilicity and its interactions with cellular components. The presence of 2,3,3’,5,5’,6-Hexachlorobiphenyl in specific subcellular compartments can affect its activity and function, leading to various toxic effects .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)10-11(17)8(15)4-9(16)12(10)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEATXTCWXKQPHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073631
Record name 2,3,3',5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-46-1
Record name PCB 165
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',5,5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',5,5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',5,5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75F87H98QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are effective for detecting hydroxylated PCBs like 4-HO-2,3,3',5,5',6-Hexachlorobiphenyl (4-HO-PCB 153) in biological samples?

A1: Research indicates that high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole mass spectrometry (LC-ESI(-)-MS-MS) is a robust method for detecting hydroxylated PCBs (HO-PCBs) like 4-HO-PCB 153 in biological matrices like blood plasma. [] This technique demonstrates high sensitivity, allowing for the quantification of trace amounts of HO-PCBs. The study highlighted the method's effectiveness by comparing it to traditional techniques like GC-MS and GC-ECD, finding comparable results for HO-PCB identification and quantification in polar bear plasma samples. []

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